An In-depth Technical Guide to the Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
An In-depth Technical Guide to the Synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
Abstract
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, aimed at researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of two principal routes: the direct ortho-acylation of acetanilide and a classical multi-step approach commencing with the synthesis of 2'-aminopropiophenone. An alternative pathway via the Fries rearrangement is also discussed. Each method is presented with detailed experimental protocols, mechanistic insights, and a critical evaluation of its advantages and limitations.
Introduction
The molecular architecture of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide, featuring an ortho-acyl group on an N-acetylated aniline, presents a unique scaffold for the development of novel chemical entities. The strategic placement of the propionyl and acetamido groups allows for diverse functionalization and the potential for intramolecular interactions that can influence the molecule's conformation and biological activity. This guide aims to provide a detailed and practical understanding of the chemical principles and experimental procedures for the synthesis of this target molecule.
PART 1: Synthesis via Palladium-Catalyzed Ortho-Propionylation of Acetanilide
A modern and highly regioselective approach to the synthesis of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide involves the direct C-H activation and subsequent acylation of acetanilide. This method offers an atom-economical and efficient route to the desired ortho-substituted product.
Reaction Scheme
Caption: Palladium-catalyzed ortho-propionylation of acetanilide.
Mechanism
The palladium-catalyzed ortho-acylation of acetanilide proceeds through a directed C-H activation mechanism. The acetamido group acts as a directing group, facilitating the regioselective functionalization of the ortho C-H bond.
-
Coordination: The palladium(II) catalyst coordinates to the oxygen atom of the acetamido group of acetanilide.
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C-H Activation: This coordination facilitates the activation and cleavage of the ortho C-H bond, leading to the formation of a palladacycle intermediate.
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Oxidative Addition: The propionylating agent (e.g., propionyl chloride or anhydride) undergoes oxidative addition to the palladium center.
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Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, forming the C-C bond between the aromatic ring and the propionyl group, and yielding the desired N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.
Caption: Mechanism of Palladium-Catalyzed Ortho-Acylation.
Experimental Protocol
The following is a general protocol for the palladium-catalyzed ortho-propionylation of acetanilide. Researchers should optimize conditions for their specific setup.
Materials:
-
Acetanilide
-
Propionic anhydride
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Palladium(II) acetate (Pd(OAc)2)
-
Potassium persulfate (K2S2O8) as an oxidant
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add acetanilide (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium persulfate (2.0 mmol).
-
Under an inert atmosphere, add a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v, 5 mL).
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Add propionic anhydride (1.5 mmol) to the mixture.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.
Table 1: Quantitative Data for Pathway 1
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |
| Acetanilide | C8H9NO | 135.16 | 1.0 |
| Propionic Anhydride | C6H10O3 | 130.14 | 1.5 |
| Palladium(II) Acetate | C4H6O4Pd | 224.52 | 0.05 |
| Product | C11H13NO2 | 191.23 | - |
PART 2: Synthesis via 2'-Aminopropiophenone Intermediate
A more traditional and multi-step approach involves the synthesis of the key intermediate, 2'-aminopropiophenone, followed by N-acetylation.
Reaction Scheme
Caption: Multi-step synthesis of the target molecule.
Step 1: Synthesis of 2'-Nitropropiophenone
The synthesis of 2'-nitropropiophenone is typically achieved through the nitration of propiophenone. However, the propionyl group is an ortho,para-directing deactivator, so achieving high yields of the ortho-isomer can be challenging.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO2+), generated from nitric acid and sulfuric acid, acts as the electrophile and attacks the aromatic ring of propiophenone.
Experimental Protocol for 2'-Nitropropiophenone
Materials:
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Propiophenone
-
Concentrated nitric acid
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Concentrated sulfuric acid
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Ice
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Ethanol
Procedure:
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In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
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Slowly add propiophenone (0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 5 °C.
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In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cool.
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Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the mixture for an additional hour at 0-5 °C.
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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The crude 2'-nitropropiophenone will precipitate. Isolate the solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2'-nitropropiophenone.
Step 2: Reduction of 2'-Nitropropiophenone to 2'-Aminopropiophenone
The nitro group of 2'-nitropropiophenone can be reduced to an amino group using various reducing agents. A common and effective method is the use of tin(II) chloride in hydrochloric acid.[1]
Mechanism: The reduction with SnCl2/HCl involves a series of electron transfer steps from the tin(II) species to the nitro group, with protonation by the acid, ultimately leading to the formation of the amine.
Experimental Protocol for 2'-Aminopropiophenone
Materials:
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2'-Nitropropiophenone
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
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Concentrated hydrochloric acid (HCl)
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Sodium hydroxide (NaOH) solution
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 2'-nitropropiophenone (1.0 mmol) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (3.0 mmol) to the solution.
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Slowly add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is basic (pH > 8).
-
Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain crude 2'-aminopropiophenone.
-
Purify the product by column chromatography on silica gel if necessary.
Step 3: N-Acetylation of 2'-Aminopropiophenone
The final step is the N-acetylation of the amino group of 2'-aminopropiophenone to yield the target molecule. Acetic anhydride is a commonly used acetylating agent for this transformation.[2]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of an acetate leaving group yields the N-acetylated product.
Experimental Protocol for N-[2-(1-Oxopropan-2-yl)phenyl]acetamide
Materials:
-
2'-Aminopropiophenone
-
Acetic anhydride
-
Pyridine (as a catalyst and base)
-
Dichloromethane
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 2'-aminopropiophenone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add a catalytic amount of pyridine (e.g., 0.1 mmol).
-
Add acetic anhydride (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-[2-(1-Oxopropan-2-yl)phenyl]acetamide.[2]
Table 2: Quantitative Data for Pathway 2
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |
| Propiophenone | C9H10O | 134.18 |
| 2'-Nitropropiophenone | C9H9NO3 | 179.17 |
| 2'-Aminopropiophenone | C9H11NO | 149.19 |
| Acetic Anhydride | C4H6O2 | 102.09 |
| Product | C11H13NO2 | 191.23 |
Alternative Pathway: Fries Rearrangement of N-Phenylpropanamide
The Fries rearrangement offers an alternative intramolecular route to an ortho-acyl aniline intermediate.[3][4][5] This reaction involves the Lewis acid-catalyzed rearrangement of an N-acyl aniline to an amino aryl ketone.
Reaction Scheme
Caption: Fries rearrangement of N-Phenylpropanamide.
Mechanism and Selectivity
The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[4][5] High reaction temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[4] This is attributed to the formation of a stable chelate between the Lewis acid catalyst and the proximate amino and carbonyl groups of the ortho-product. Non-polar solvents also tend to favor the ortho-isomer.[3]
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show a singlet for the acetamido methyl protons around δ 2.2 ppm, a quartet and a triplet for the propionyl ethyl group, and aromatic protons in the region of δ 7.0-8.5 ppm. The NH proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should exhibit signals for the two carbonyl carbons (amide and ketone) in the range of δ 170-200 ppm, signals for the aliphatic carbons, and several signals in the aromatic region.
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and ketone (around 1650-1700 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide. The palladium-catalyzed ortho-acylation of acetanilide represents a modern, direct, and highly regioselective method. In contrast, the multi-step synthesis via a 2'-aminopropiophenone intermediate follows a more classical approach, offering flexibility in the synthesis of analogues. The Fries rearrangement provides an alternative intramolecular route. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the need for regiochemical control. The information provided herein serves as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds.
References
- Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern und über die Acylierung von Phenolen. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
- Wang, D.; Li, C.
- Kim, J. H.; et al. Highly Effective Pd-Catalyzed ortho Olefination of Acetanilides: Broad Substrate Scope and High Tolerability. Chemistry – An Asian Journal2010, 5(10), 2244-2248.
-
Organic Chemistry Portal. Fries Rearrangement. [Link]. (Accessed March 10, 2026).
- Glagovich, N. M.; et al. N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online2006, 62(5), o1957-o1958.
-
PubChem. N-(2-Acetylphenyl)acetamide. [Link]. (Accessed March 10, 2026).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
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- 5. Fries Rearrangement [organic-chemistry.org]
- 6. N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Figure 1. Structure of N-[2-(1-Oxopropan-2-yl)phenyl]acetamide with atom numbering for NMR assignment.
